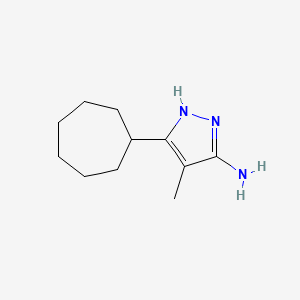
3-cycloheptyl-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . It is a member of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . This compound is characterized by a cycloheptyl group attached to the pyrazole ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cycloheptyl-4-methyl-1H-pyrazol-5-amine typically involves the cycloaddition of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
. These methods ensure high purity and consistent quality, which are essential for research and development applications.
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: A variety of reagents, including halides and nucleophiles, can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying biological activities and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cycloheptyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Cycloheptyl-4-methyl-1H-pyrazole: Similar structure but lacks the amine group.
4-Methyl-1H-pyrazol-5-amine: Similar structure but lacks the cycloheptyl group.
Uniqueness
3-Cycloheptyl-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both the cycloheptyl and amine groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-cycloheptyl-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-10(13-14-11(8)12)9-6-4-2-3-5-7-9/h9H,2-7H2,1H3,(H3,12,13,14) |
InChI Key |
UXLKMTAUDAKBLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



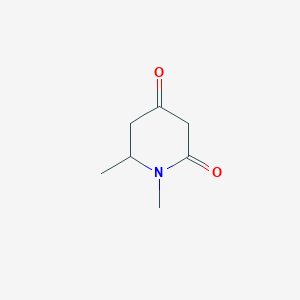

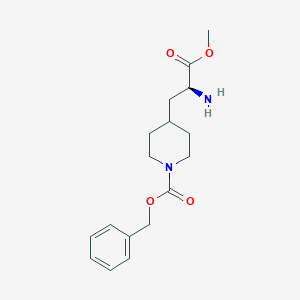



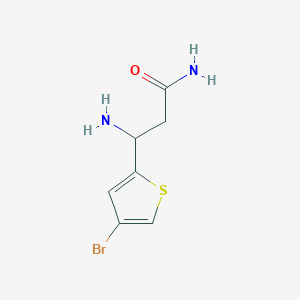
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
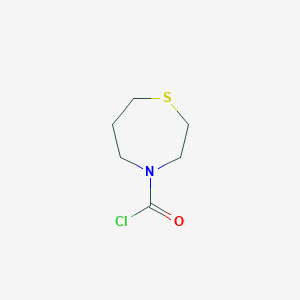
![2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B13326955.png)

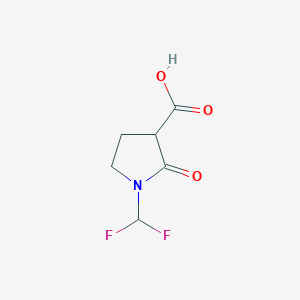
![5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)
